tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate

説明

Systematic IUPAC Nomenclature and Structural Formula Analysis

The systematic IUPAC name for this compound is tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate . This name reflects its structural components:

- A piperazine ring substituted at the 4-position.

- A pyrimidine moiety at the 2-position of the piperazine, with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at its 5-position.

- A tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen.

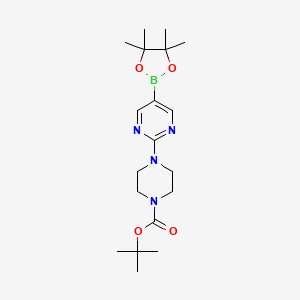

The molecular formula is C₁₉H₃₁BN₄O₄ , with a molecular weight of 390.29 g/mol . The structural formula (Figure 1) highlights three key regions:

- Boc-protected piperazine : The Boc group (-OC(O)C(CH₃)₃) ensures stability during synthetic reactions.

- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions.

- Boronic ester : The pinacol-derived dioxaborolane ring (C₆H₁₂B₂O₂) enables Suzuki-Miyaura cross-coupling reactions.

Table 1: Key structural features and their roles

| Component | Role in Chemistry |

|---|---|

| Piperazine ring | Scaffold for bioactivity modulation |

| Boc group | Protects amine during synthesis |

| Pyrimidine | Enhances π-π stacking interactions |

| Pinacol boronic ester | Facilitates cross-coupling reactions |

Alternative Nomenclatural Conventions in Patent Literature

Patent documents and commercial catalogs often use simplified or non-IUPAC names for brevity. Examples include:

- 2-(4-Boc-piperazino)pyrimidine-5-boronic acid pinacol ester

- tert-butyl 4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate

- 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester

These variants emphasize functional groups (e.g., "Boc" for tert-butoxycarbonyl) or prioritize the boronic ester’s position. Patent CN102399235A describes analogous compounds using terms like "pyrimidine boronic acid pinacol ester," omitting the piperazine-Boc specificity to protect intellectual property.

Table 2: Cross-referenced nomenclature in commercial sources

CAS Registry Number and PubChem CID Cross-Referencing

The compound has a CAS Registry Number of 940284-98-0 , universally recognized in chemical databases. Its PubChem CID is 46739020 , linking to detailed physicochemical and safety data. Cross-referencing reveals consistency across sources:

Table 3: Identifier consistency across platforms

| Platform | CAS Number | PubChem CID | DSSTox ID |

|---|---|---|---|

| PubChem | 940284-98-0 | 46739020 | DTXSID50674659 |

| ChemZQ | 940284-98-0 | Not provided | Not provided |

| LookChem | 940284-98-0 | Not provided | Not provided |

Discrepancies arise in analogs: For example, tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (CAS 1073354-42-3) shares structural similarities but differs in the heterocycle (pyridine vs. pyrimidine).

特性

IUPAC Name |

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31BN4O4/c1-17(2,3)26-16(25)24-10-8-23(9-11-24)15-21-12-14(13-22-15)20-27-18(4,5)19(6,7)28-20/h12-13H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODSUBUWTUTLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674659 | |

| Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940284-98-0 | |

| Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple steps:

Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperazine-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Borylation Reaction: The key step involves the borylation of the pyrimidine ring using a palladium catalyst. This reaction forms the boronate ester group.

Coupling Reaction: The borylated intermediate is then coupled with the piperazine derivative under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

化学反応の分析

Types of Reactions

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The pyrimidine ring can undergo reduction reactions under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted piperazine derivatives.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Biology

In biological research, tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate is studied for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and catalysts.

作用機序

The mechanism of action of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition studies. The piperazine and pyrimidine rings contribute to the compound’s ability to bind to various receptors and enzymes, modulating their activity.

類似化合物との比較

Chemical Identity :

- CAS Number : 940284-98-0

- Molecular Formula : C₂₀H₃₂BN₅O₄

- Molecular Weight : 390.29 g/mol

- Structure : Features a pyrimidine core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) group at position 5 and a tert-butoxycarbonyl (Boc)-protected piperazine at position 2.

Synthesis :

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates coupling between a brominated pyrimidine intermediate and a boronic ester precursor under inert conditions (90°C, dioxane/water, K₂CO₃) . Boc protection of piperazine is achieved using di-tert-butyl dicarbonate (Boc₂O) in THF with a base like triethylamine .

Applications :

Primarily used as an intermediate in medicinal chemistry for synthesizing biaryl structures, which are critical in kinase inhibitors and antiparasitic agents .

Table 1: Structural and Functional Comparison

*Estimated based on structural similarity.

Key Differences and Implications :

Pyridine (): Single nitrogen reduces electronic complexity, favoring reactions requiring lower steric hindrance.

Substituents :

- Boc-piperazine : Provides temporary protection for amine groups, enabling selective deprotection in multi-step syntheses .

- Morpholine (): Reduces basicity compared to piperazine, altering pharmacokinetic profiles.

- Trifluoromethyl (CF₃) (): Enhances lipophilicity and metabolic stability via electron-withdrawing effects.

Reactivity :

- Boronic esters in pyrimidine/benzene cores undergo Suzuki coupling at different rates due to electronic effects. Pyrimidine’s electron-deficient nature accelerates cross-coupling compared to benzene .

- Thiazole/thiadiazole-containing analogs () introduce sulfur, enabling π-stacking interactions in enzyme active sites.

Applications: Antiparasitic Agents: Pyridine-based analogs () show efficacy against Trypanosoma brucei. CNS-Targeted Drugs: Benzyl-substituted derivatives () exhibit improved blood-brain barrier penetration.

生物活性

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperazine ring and a pyrimidine moiety substituted with a dioxaborolane group. Its molecular formula is with a molecular weight of approximately 357.49 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

1. Anticancer Activity

Research has indicated that compounds containing piperazine and pyrimidine derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit CDK6 and other kinases critical for cell cycle regulation . The interaction between the piperazine moiety and kinase binding sites is crucial for its inhibitory activity.

2. Modulation of Drug Resistance

The compound has been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells. By blocking efflux pumps such as P-glycoprotein (ABCB1), it enhances the efficacy of conventional chemotherapeutics . This property is particularly valuable in treating resistant cancer types.

3. Neuropharmacological Effects

Preliminary studies suggest that related compounds may exhibit neuroprotective effects or modulate neurotransmitter systems. The structural features that allow for interaction with various receptors could be explored further for potential therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of related compounds:

The mechanisms underlying the biological activities of this compound are multifaceted:

1. Kinase Inhibition

The compound likely binds to the ATP-binding site of various kinases due to its structural similarity to known kinase inhibitors. This interaction disrupts normal signaling pathways involved in cell proliferation and survival.

2. Efflux Pump Inhibition

By inhibiting efflux pumps like ABCB1, the compound increases intracellular concentrations of chemotherapeutics, thereby enhancing their cytotoxic effects on cancer cells.

3. Neuroprotective Mechanisms

Potential neuroprotective effects may arise from modulation of oxidative stress pathways or neuroinflammatory responses.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical parameters influence yield?

The synthesis typically involves sequential functionalization of the pyrimidine and piperazine moieties. A common approach includes:

- Step 1: Suzuki-Miyaura coupling of a halogenated pyrimidine (e.g., 5-bromo-2-chloropyrimidine) with a pinacol boronate ester to install the dioxaborolane group.

- Step 2: Nucleophilic substitution on the pyrimidine ring with a Boc-protected piperazine derivative .

Key parameters: - Temperature control (<60°C) to prevent Boc-group degradation.

- Use of anhydrous solvents (e.g., THF) to avoid hydrolysis of the boronate ester .

- Catalyst selection (e.g., Pd(PPh₃)₄) for efficient cross-coupling .

Q. How is purity assessed, and what analytical methods are recommended?

Purity is typically evaluated via:

- HPLC with UV detection (C18 column, acetonitrile/water gradient) to resolve residual boronic acid or deprotected piperazine .

- ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrimidine substitution pattern) and Boc-group integrity .

- Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]⁺ ~389.3 g/mol) .

Q. What are the primary applications in medicinal chemistry?

This compound serves as a boron-containing intermediate for:

- Suzuki couplings to generate biaryl motifs in kinase inhibitors or PROTACs.

- Prodrug strategies, leveraging boronate ester hydrolysis under physiological conditions .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group affect reactivity in cross-coupling reactions?

The tert-butyl carbamate (Boc) group introduces steric bulk, which:

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–90%) arise from:

Q. What computational methods predict regioselectivity in pyrimidine functionalization?

- DFT calculations (B3LYP/6-31G*) model charge distribution on pyrimidine, identifying C-5 as the electrophilic hotspot due to lower electron density .

- Molecular docking predicts steric clashes with the Boc group, favoring C-5 over C-4 substitution .

Methodological Challenges

Q. How to optimize reaction conditions for scale-up?

Critical factors:

- Solvent choice: Replace THF with 2-MeTHF for improved safety and recyclability.

- Catalyst loading: Reduce Pd from 5 mol% to 1 mol% via microwave-assisted heating (100°C, 30 min) .

- Workflow: Use continuous flow systems to minimize intermediate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。